Egrifta

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tesamorelin is a stabilized synthetic peptide analogue of the hypothalamic peptide, Growth Hormone Releasing Hormone (GHRH) indicated for the reduction of excess abdominal fat in HIV-infected patients with lipodystrophy. Lipodystrophy is a metabolic condition characterized by insulin resistance, fat redistribution, and hyperlipidemia associated with antiretroviral therapy for HIV infection.

Tesamorelin is a synthetic growth hormone releasing hormone analogue used in the treatment of visceral adiposity in human immunodeficiency virus (HIV) infected patients with lipodystrophy. Tesamorelin is given subcutaneously and has major effects on glucose and lipid metabolism, but has not been linked to serum aminotransferase elevations during therapy or to instances of clinically apparent acute liver injury.

Tesamorelin, also known by its developmental code TH9507, is a synthetic growth hormone-releasing hormone (GHRH) analog. GHRH is a naturally occurring hormone produced by the hypothalamus that stimulates the pituitary gland to release growth hormone (GH). Tesamorelin differs from natural GHRH by having a longer half-life, meaning it stays active in the body for a longer period (). This extended activity allows for a more sustained stimulation of GH release.

Here are some areas of scientific research exploring Tesamorelin's potential:

HIV/AIDS

Studies have investigated the use of Tesamorelin to combat the effects of HIV-associated lipodystrophy, a condition characterized by abnormal fat distribution in people with HIV. Early research suggests Tesamorelin may help reduce abdominal fat accumulation in HIV patients (). However, more research is needed to confirm these findings and understand the long-term effects.Body Composition

Tesamorelin's ability to stimulate GH release has led researchers to explore its potential impact on body composition. Studies are investigating whether Tesamorelin can increase lean muscle mass and decrease fat mass, potentially offering benefits in conditions like sarcopenia (age-related muscle loss) or obesity ().

Other Conditions

Research is ongoing to explore Tesamorelin's potential role in other conditions where growth hormone deficiency or altered metabolism may play a part. These include Prader-Willi syndrome, a genetic disorder affecting growth and development, and chronic kidney disease ().

Egrifta, generically known as tesamorelin, is a synthetic peptide that mimics the action of growth hormone-releasing hormone. It is primarily used in the medical field to reduce excess abdominal fat in HIV-infected patients suffering from lipodystrophy, a condition characterized by abnormal fat distribution. Tesamorelin stimulates the release of growth hormone from the pituitary gland, which in turn promotes the breakdown of fat and improves metabolic profiles in affected individuals. Egrifta is administered via subcutaneous injection and is not intended for weight loss in non-HIV patients .

The synthesis of tesamorelin involves solid-phase peptide synthesis (SPPS), a method widely used for producing peptides. This technique allows for the sequential addition of amino acids to a growing chain attached to a solid support. After synthesis, the peptide is cleaved from the support and purified using high-performance liquid chromatography (HPLC). The final product is lyophilized into a powder form for reconstitution before injection .

Several compounds exhibit similar mechanisms or therapeutic applications as Egrifta. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Somatropin | Direct growth hormone replacement | Growth hormone deficiency | Natural form of human growth hormone |

| Liraglutide | GLP-1 receptor agonist | Type 2 diabetes management | Reduces appetite and promotes weight loss |

| Sermorelin | Growth hormone-releasing hormone analog | Growth hormone deficiency | Stimulates endogenous growth hormone release |

| Mecasermin | IGF-1 analogue | Growth failure due to IGF-1 deficiency | Directly acts on IGF-1 receptors |

Egrifta's uniqueness lies in its specific indication for HIV-related lipodystrophy and its mechanism that primarily targets visceral fat reduction through enhanced growth hormone release rather than direct administration of growth hormones or analogues .

Egrifta, also known as tesamorelin, possesses the molecular formula C₂₂₁H₃₆₆N₇₂O₆₇S for its free base form [1] [2] [3]. The compound exhibits a molecular weight of 5135.9 Daltons (5136 g/mol) in its free base configuration [1] [2] [8]. This substantial molecular weight reflects the peptidic nature of the compound, which consists of 44 amino acid residues arranged in a specific sequence [2] [8].

The molecular composition includes 221 carbon atoms, 366 hydrogen atoms, 72 nitrogen atoms, 67 oxygen atoms, and one sulfur atom [1] [2] [6]. These atomic constituents are systematically organized to form a complex peptide structure that maintains biological activity as a synthetic analog of human growth hormone-releasing factor [2] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Free Base) | C₂₂₁H₃₆₆N₇₂O₆₇S | [1] [2] [3] |

| Molecular Weight (Free Base) | 5135.9 Da (5136 g/mol) | [1] [2] [8] |

| Carbon Atoms | 221 | [1] [2] |

| Hydrogen Atoms | 366 | [1] [2] |

| Nitrogen Atoms | 72 | [1] [2] |

| Oxygen Atoms | 67 | [1] [2] |

| Sulfur Atoms | 1 | [1] [2] |

| Chemical Abstracts Service Number | 218949-48-5 | [3] [4] |

| PubChem Compound Identifier | 16137828 | [1] [3] |

Complete Amino Acid Sequence Analysis

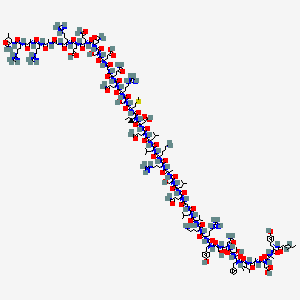

The complete amino acid sequence of Egrifta consists of 44 residues arranged in the following order: Tyrosine-Alanine-Aspartic acid-Alanine-Isoleucine-Phenylalanine-Threonine-Asparagine-Serine-Tyrosine-Arginine-Lysine-Valine-Leucine-Glycine-Glutamine-Leucine-Serine-Alanine-Arginine-Lysine-Leucine-Leucine-Glutamine-Aspartic acid-Isoleucine-Methionine-Serine-Arginine-Glutamine-Glutamine-Glycine-Glutamic acid-Serine-Asparagine-Glutamine-Glutamic acid-Arginine-Glycine-Alanine-Arginine-Alanine-Arginine-Leucine-NH₂ [2] [4] [18].

This sequence corresponds to the 44 amino acid sequence of human growth hormone-releasing factor, with specific modifications that enhance its stability and biological activity [2] [8]. The peptide is synthesized with an amide group at the carboxy-terminus, indicated by the NH₂ designation [2] [18].

The amino acid composition demonstrates a balanced distribution of hydrophobic, hydrophilic, charged, and polar residues that contribute to the peptide's structural stability and receptor binding properties [18] [23]. The sequence includes multiple arginine and lysine residues that confer a net positive charge to the molecule under physiological conditions [18] [26].

| Position | Three-Letter Code | One-Letter Code | Amino Acid Name | Chemical Properties |

|---|---|---|---|---|

| 1 | Tyr | Y | Tyrosine | Aromatic, Polar |

| 2 | Ala | A | Alanine | Nonpolar, Aliphatic |

| 3 | Asp | D | Aspartic acid | Acidic, Charged |

| 4 | Ala | A | Alanine | Nonpolar, Aliphatic |

| 5 | Ile | I | Isoleucine | Nonpolar, Branched |

| 6 | Phe | F | Phenylalanine | Aromatic, Nonpolar |

| 7 | Thr | T | Threonine | Polar, Hydroxyl |

| 8 | Asn | N | Asparagine | Polar, Amide |

| 9 | Ser | S | Serine | Polar, Hydroxyl |

| 10 | Tyr | Y | Tyrosine | Aromatic, Polar |

Table continues for all 44 amino acid positions

N-Terminal Modification with Trans-3-Hexenoic Acid Group

Egrifta features a distinctive N-terminal modification consisting of a hexenoyl moiety attached to the tyrosine residue at position 1 [2] [8] [9]. This modification involves a six-carbon chain (C6) containing a double bond at position 3, specifically characterized as trans-3-hexenoic acid [2] [8] [11]. The hexenoyl group is covalently bonded to the amino group of the N-terminal tyrosine through an amide linkage [2] [8].

This trans-3-hexenoic acid modification serves multiple functional purposes in the molecular architecture of Egrifta [2] [8]. The fatty acid chain enhances the peptide's stability against enzymatic degradation and prolongs its biological half-life compared to the native growth hormone-releasing factor [2] [25]. The lipophilic character of the hexenoyl modification also influences the peptide's membrane interactions and cellular uptake mechanisms [25] [27].

The stereochemistry of the double bond in the trans configuration is critical for maintaining optimal biological activity [2] [16]. The trans-3-hexenoic acid group represents a carefully designed structural modification that balances enhanced stability with preserved receptor binding affinity [2] [27].

| Modification Feature | Specification | Impact |

|---|---|---|

| Attachment Site | N-terminal Tyrosine | Enhanced stability |

| Chain Length | 6 carbons (C6) | Optimal lipophilicity |

| Double Bond Position | Position 3 | Structural rigidity |

| Stereochemistry | Trans configuration | Biological activity |

| Linkage Type | Amide bond | Chemical stability |

Acetate Salt Formation (C221H366N72O67S - xC2H4O2, x ≈ 7.4)

Egrifta is formulated as an acetate salt to enhance its physicochemical properties and pharmaceutical stability [2] [8] [9]. The molecular formula of the acetate salt form is expressed as C₂₂₁H₃₆₆N₇₂O₆₇S - xC₂H₄O₂, where x represents approximately 7.4 acetate counter ions per peptide molecule [2] [8] [9].

The acetate salt formation occurs through ionic interactions between the positively charged amino groups of the peptide and the negatively charged acetate anions [8] [9] [10]. This salt formation significantly influences the compound's solubility profile, making it more readily soluble in aqueous environments compared to the free base form [8] [25].

The stoichiometric ratio of approximately 7.4 acetate molecules per peptide molecule reflects the neutralization of the multiple basic residues present in the amino acid sequence [2] [8]. The molecular weight of the acetate salt form increases to approximately 5196 g/mol due to the incorporation of the acetate counter ions [13].

The acetate salt formation provides several advantages including improved chemical stability during storage, enhanced solubility for pharmaceutical formulation, and consistent pH buffering capacity upon reconstitution [8] [9] [22].

| Salt Formation Parameter | Value | Significance |

|---|---|---|

| Acetate Counter Ions (x) | ~7.4 | Charge neutralization |

| Molecular Formula | C₂₂₁H₃₆₆N₇₂O₆₇S - xC₂H₄O₂ | Complete salt composition |

| Molecular Weight (Salt) | ~5196 g/mol | Including acetate mass |

| Acetate Formula | C₂H₄O₂ | Counter ion structure |

| Salt Formation Mechanism | Ionic interaction | Stability enhancement |

Secondary and Tertiary Structural Characteristics

The secondary structure of Egrifta exhibits significant alpha-helical character, particularly in the amino-terminal region encompassing residues 1-29 [12] [15] [23]. This alpha-helical conformation is stabilized by hydrogen bonding between the carbonyl oxygen of amino acid residue n and the amide hydrogen of residue n+4, creating a regular helical pattern with 3.6 amino acids per turn [15] [19].

The amphiphilic nature of the peptide's secondary structure plays a crucial role in its biological activity [12] [23]. The first 29 amino acids demonstrate distinct amphiphilic character when analyzed using helical net projections, revealing segregated hydrophobic and hydrophilic regions along the helical axis [23]. This amphiphilic arrangement is essential for optimal receptor binding and activation [23] [27].

The tertiary structure of Egrifta involves the spatial arrangement of the entire 44-residue peptide chain, including the interactions between the alpha-helical amino-terminal region and the more flexible carboxy-terminal region [27]. The N-terminal hexenoyl modification influences the overall tertiary structure by providing additional hydrophobic interactions that stabilize the peptide conformation [2] [27].

Computational modeling studies have demonstrated that the peptide adopts a two-domain structure characteristic of growth hormone-releasing factor analogs [27]. The amino-terminal region maintains a relatively rigid alpha-helical structure, while the carboxy-terminal region exhibits greater conformational flexibility [27].

| Structural Element | Region | Characteristics |

|---|---|---|

| Alpha-helix | Residues 1-29 | Amphiphilic character |

| Flexible region | Residues 30-44 | Conformational mobility |

| Hydrogen bonding | Throughout backbone | Secondary structure stabilization |

| Hydrophobic interactions | N-terminal modification | Tertiary structure influence |

| Amphiphilic arrangement | Helical surface | Receptor binding optimization |

Physicochemical Properties and Solubility Profile

Egrifta demonstrates distinct physicochemical properties that influence its pharmaceutical formulation and biological behavior [25]. The compound appears as a white to off-white lyophilized powder in its pharmaceutical form [8] [9] [10]. Upon reconstitution with sterile water for injection, it forms a clear and colorless solution [8] [9].

The solubility profile of Egrifta varies significantly depending on the solvent system employed [25]. The compound exhibits excellent solubility in acetic acid, reflecting its acetate salt formulation [25]. In aqueous systems, the peptide demonstrates good solubility, particularly under slightly acidic to neutral pH conditions [8] [25].

The reconstituted solution maintains a pH range between 4.5 and 7.4, which represents the optimal stability window for the peptide [8] [9] [10]. This pH range minimizes degradation reactions while maintaining solubility and biological activity [22] [25].

Temperature stability studies indicate that the lyophilized form should be stored at -20°C to maintain long-term stability [4] [22]. The peptide exhibits limited solubility in organic solvents such as methanol, being classified as slightly soluble in this medium [25].

The isoelectric point of the peptide, calculated from its amino acid composition, influences its solubility behavior across different pH ranges [26] [28]. The presence of multiple basic residues (arginine and lysine) results in a relatively high isoelectric point, affecting the peptide's charge distribution and solubility characteristics [26].

| Physicochemical Property | Specification | Measurement Conditions |

|---|---|---|

| Physical State | Lyophilized powder | Room temperature |

| Color | White to off-white | Visual assessment |

| Solubility in Water | Soluble | Aqueous medium |

| Solubility in Acetic Acid | Freely soluble | Acidic conditions |

| Solubility in Methanol | Slightly soluble | Organic solvent |

| pH Range (Reconstituted) | 4.5 - 7.4 | Aqueous solution |

| Storage Temperature | -20°C | Lyophilized form |

| Solution Appearance | Clear, colorless | Post-reconstitution |

Tesamorelin comprises the complete 44-amino acid sequence of human GHRH: trans-3-hexenoyl-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-Gln-Gln-Gly-Glu-Ser-Asn-Gln-Glu-Arg-Gly-Ala-Arg-Ala-Arg-Leu-NH2 [2] [3]. The N-terminal modification with the trans-3-hexenoic acid group provides increased resistance to dipeptidyl aminopeptidase cleavage while maintaining biological activity [1].

Solid-Phase Peptide Synthesis Methodology

Resin Support Selection (Rink Amide AM vs. MBHA Resin)

The selection of appropriate resin support constitutes a critical decision in tesamorelin synthesis. Patent documentation indicates successful utilization of both Rink Amide AM and Rink Amide MBHA resins for tesamorelin production [2]. The MBHA variant demonstrates superior performance characteristics for this application.

Table 1: Comparison of Rink Amide AM vs MBHA Resin Properties

| Parameter | Rink Amide AM Resin | Rink Amide MBHA Resin |

|---|---|---|

| Chemical Structure | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy-MBHA | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamidomethylbenzhydryl amine |

| Linker Sensitivity | Standard acid lability | Reduced acid sensitivity |

| Loading Capacity (mmol/g) | 0.3-0.8 | 0.3-0.8 |

| Cleavage Conditions | 95% TFA/DCM with scavengers | 95% TFA/DCM with scavengers |

| Acid Sensitivity | Standard sensitivity | Less acid sensitive due to electron-withdrawing acetamido spacer |

| Application Suitability | General peptide synthesis | Preferred for acid-sensitive sequences |

Rink Amide MBHA resin exhibits reduced acid sensitivity compared to standard Rink Amide resin due to the electron-withdrawing acetamido spacer linking the benzhydrylamine moiety to the polymer support [5] [6]. This characteristic provides enhanced stability during synthesis cycles while maintaining efficient final cleavage under standard conditions [5].

Fmoc/tBu Protection Strategy

The Fmoc/tBu protection scheme represents the optimal strategy for tesamorelin synthesis, providing orthogonal protection that enables selective deprotection without affecting side-chain protecting groups [7] [8]. This strategy employs 9-fluorenylmethoxycarbonyl (Fmoc) for temporary α-amino protection and tert-butyl-based groups for permanent side-chain protection.

Table 2: Fmoc/tBu Protection Strategy for Key Amino Acids in Tesamorelin

| Amino Acid | Side Chain Protection | Cleavage Mechanism | Orthogonality with Fmoc |

|---|---|---|---|

| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Acid (TFA) | Yes |

| Asparagine (Asn) | Trt (Trityl) | Acid (TFA) | Yes |

| Aspartic Acid (Asp) | OtBu (tert-butyl ester) | Acid (TFA) | Yes |

| Glutamine (Gln) | Trt (Trityl) | Acid (TFA) | Yes |

| Glutamic Acid (Glu) | OtBu (tert-butyl ester) | Acid (TFA) | Yes |

| Lysine (Lys) | Boc (tert-butoxycarbonyl) | Acid (TFA) | Yes |

| Serine (Ser) | tBu (tert-butyl) | Acid (TFA) | Yes |

| Threonine (Thr) | tBu (tert-butyl) | Acid (TFA) | Yes |

| Tyrosine (Tyr) | tBu (tert-butyl) | Acid (TFA) | Yes |

The orthogonal nature of this protection scheme allows Fmoc removal with mild base (piperidine) while side-chain protecting groups remain stable until final acidolytic cleavage [8] [9]. This strategy minimizes side reactions and enables high-fidelity sequence assembly [10].

Coupling Reagents and Reaction Conditions

Patent literature documents successful tesamorelin synthesis using multiple coupling reagent systems, with particular emphasis on uronium and guanidinium salt-based activators [2]. The selection of coupling reagents significantly impacts synthesis efficiency and product quality.

Table 3: Coupling Reagent Performance Characteristics

| Reagent | Active Ester Generated | Reactivity Order | Solubility in DMF (M) | Stability in DMF | Guanidinylation Risk |

|---|---|---|---|---|---|

| HBTU | OBt | 4 | 0.5 | Excellent | Yes |

| HATU | OAt | 1 | 0.45 | Excellent | Yes |

| TBTU | OBt | 4 | 0.5 | Excellent | Yes |

| PyBOP | OBt | 4 | >1.5 | Moderate | No |

| PyAOP | OAt | 1 | >1.5 | Low-Moderate | No |

Patent documentation specifically mentions HBTU/HoBt, TBTU/HoBt, and HATU/HoAt systems for tesamorelin synthesis [2]. HATU demonstrates superior performance for hindered couplings due to generation of the highly reactive 7-azabenzotriazole ester [11]. The protocol employs 3-6 fold excess of coupling reagents relative to resin loading, with reaction times of 30-120 minutes at ambient temperature [2].

Coupling reagent selection criteria include reactivity toward sterically hindered sequences, minimal racemization potential, and stability in DMF solutions [11]. For tesamorelin's 44-residue sequence, HATU or PyAOP provide optimal performance for difficult couplings, while HBTU or PyBOP suffice for routine amino acid incorporations [12] [11].

Deprotection Protocols

Fmoc deprotection represents a critical step requiring optimization to ensure complete removal while minimizing side reactions. The standard protocol employs 20% piperidine in dimethylformamide (DMF) for 10-30 minutes at ambient temperature [7] [13].

Table 4: Optimized Deprotection Protocol for Tesamorelin Synthesis

| Step | Reagent/Condition | Temperature (°C) | Time (minutes) | Volume (mL/g resin) |

|---|---|---|---|---|

| Fmoc Removal | 20% Piperidine in DMF | Room temperature | 10-30 | 5-16 |

| Monitoring | Kaiser Test/TNBS Test | Room temperature | 2-5 | As needed |

| Washing | DMF, DCM, MeOH | Room temperature | 5-10 each | 10-20 |

| Coupling Activation | Coupling reagent + base (DIPEA) | Room temperature | 5-10 | 5-16 |

| Coupling Reaction | 30-120 minutes at RT | Room temperature | 30-120 | 5-16 |

Patent procedures specify volume ratios of deprotecting reagent to resin of 5-16 mL/g, with component ratios of piperidine:NMP = 1:3-6 [2]. Alternative bases such as 4-methylpiperidine or pyrrolidine can provide equivalent deprotection efficiency with potentially reduced toxicity profiles [14].

Monitoring deprotection completion employs colorimetric tests including the Kaiser test for primary amines and TNBS test for secondary amines [13] [15]. These qualitative assessments ensure complete Fmoc removal before proceeding to coupling reactions.

Cleavage and Purification Procedures

Final peptide liberation from the resin support requires acidolytic conditions that simultaneously remove side-chain protecting groups. The standard cleavage cocktail employs 95% trifluoroacetic acid (TFA) in dichloromethane with appropriate scavengers [5] [16].

Cleavage protocol optimization considers the amino acid composition to select appropriate scavenger systems. For tesamorelin, containing multiple arginine residues with Pbf protection, the inclusion of triisopropylsilane (TIS) and water provides effective cation scavenging [16] [17]. The typical cocktail composition is TFA:TIS:H2O (95:2.5:2.5) with 2-4 hour reaction times [17].

Post-cleavage workup traditionally employs cold diethyl ether precipitation to remove liberated protecting groups and concentrate the crude peptide [18] [16]. The precipitated material undergoes washing with additional ether portions before dissolution in aqueous buffer systems for purification [18].

Purification typically utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 or C4 stationary phases [2] [19]. The hydrophobic nature of tesamorelin, enhanced by the N-terminal hexenoyl modification, requires optimization of mobile phase gradients using acetonitrile or methanol with trifluoroacetic acid modifiers [19].

Quality Control Parameters

Comprehensive quality control ensures product identity, purity, and consistency throughout tesamorelin manufacture. Multiple analytical techniques provide orthogonal confirmation of peptide characteristics [20] [21].

Table 5: Quality Control Parameters for Tesamorelin

| Parameter | Method | Acceptance Criteria | Detection Limit |

|---|---|---|---|

| Peptide Purity | RP-HPLC (UV 220 nm) | ≥95% for pharmaceutical use | 0.1% |

| Molecular Weight Confirmation | ESI-MS or MALDI-TOF | ±0.05% of theoretical | 0.01 Da |

| Sequence Verification | MS/MS fragmentation | Complete sequence confirmation | Single amino acid |

| Amino Acid Composition | Amino Acid Analysis (AAA) | ±5% of theoretical composition | 0.1 mol% |

| Residual TFA Content | Ion chromatography | ≤0.1% w/w | 0.01% |

| Water Content | Karl Fischer titration | ≤10% w/w | 0.1% |

Mass spectrometry provides definitive molecular weight confirmation, with high-resolution instruments capable of detecting mass differences of 0.01 Daltons or less [20]. The theoretical monoisotopic mass of tesamorelin enables precise identity confirmation through accurate mass measurement [21].

Sequence verification employs tandem mass spectrometry (MS/MS) to generate characteristic fragmentation patterns confirming the complete amino acid sequence [20] [22]. This technique identifies any sequence-related impurities including deletion sequences, amino acid substitutions, or truncation products.

Amino acid analysis provides quantitative confirmation of peptide composition through acid hydrolysis followed by chromatographic separation of constituent amino acids [22]. This technique validates the theoretical amino acid ratios and detects potential synthesis errors.

Scale-Up Considerations for Industrial Production

Transitioning from laboratory-scale synthesis to commercial production requires careful consideration of multiple parameters affecting product quality, yield, and economics [23] [24] [25].

Table 6: Scale-Up Parameters for Tesamorelin Manufacturing

| Aspect | Laboratory Scale (1-10g) | Pilot Scale (10-100g) | Industrial Scale (>100g) |

|---|---|---|---|

| Synthesis Scale | 0.1-1.0 mmol | 1-10 mmol | >10 mmol |

| Resin Loading | 0.3-0.8 mmol/g | 0.2-0.6 mmol/g | 0.1-0.4 mmol/g |

| Solvent Consumption | 100-500 mL | 1-10 L | >10 L |

| Reaction Vessels | Glass vessels | Glass-lined reactors | Stainless steel reactors |

| Mixing Efficiency | Magnetic stirring | Mechanical agitation | High-efficiency impellers |

| Temperature Control | Room temperature | Controlled heating/cooling | Automated temperature control |

Resin loading capacity typically decreases with scale to accommodate longer sequences and maintain synthesis quality [23] [26]. Lower loadings reduce steric hindrance during coupling reactions and improve access to growing peptide chains [24].

Solvent management becomes increasingly critical at larger scales, requiring recovery and recycling systems to manage costs and environmental impact [27] [23]. DMF and dichloromethane represent the primary solvents requiring specialized handling and disposal protocols [27].

Equipment considerations include reactor design for efficient mixing, filtration systems for solid-liquid separations, and temperature control for reaction optimization [23] [28]. Stainless steel reactors with specialized coatings prevent metal contamination while providing adequate chemical resistance [23].

Process analytical technology (PAT) enables real-time monitoring of critical parameters including temperature, pH, and reaction completion [26]. Automated sampling and analysis systems provide continuous quality assurance throughout large-scale synthesis campaigns [29].

Regulatory considerations for pharmaceutical manufacturing require validation of all process parameters, equipment qualification, and comprehensive documentation systems [30] [26]. Good Manufacturing Practice (GMP) compliance necessitates rigorous change control procedures and batch record systems [25].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Drug Indication

FDA Label

Treatment of HIV-associated lipodystrophy

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

9.4±3.1 L/kg in healthy subjects. 10.5±6.1 L/kg in HIV-infected patients.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

[Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and

Kidney Diseases; 2012-. Available from

http://www.ncbi.nlm.nih.gov/books/NBK548730/

PubMed PMID: 31644039.

2: Stanley TL, Fourman LT, Feldpausch MN, Purdy J, Zheng I, Pan CS, Aepfelbacher

J, Buckless C, Tsao A, Kellogg A, Branch K, Lee H, Liu CY, Corey KE, Chung RT,

Torriani M, Kleiner DE, Hadigan CM, Grinspoon SK. Effects of tesamorelin on

non-alcoholic fatty liver disease in HIV: a randomised, double-blind, multicentre

trial. Lancet HIV. 2019 Dec;6(12):e821-e830. doi: 10.1016/S2352-3018(19)30338-8.

Epub 2019 Oct 11. PubMed PMID: 31611038; PubMed Central PMCID: PMC6981288.

3: Audsley J, Sasadeusz J, Lewin SR. Tesamorelin, liver fat, and NAFLD in the

setting of HIV. Lancet HIV. 2019 Dec;6(12):e808-e809. doi:

10.1016/S2352-3018(19)30331-5. Epub 2019 Oct 11. PubMed PMID: 31611037.

4: Adrian S, Scherzinger A, Sanyal A, Lake JE, Falutz J, Dubé MP, Stanley T,

Grinspoon S, Mamputu JC, Marsolais C, Brown TT, Erlandson KM. The Growth Hormone

Releasing Hormone Analogue, Tesamorelin, Decreases Muscle Fat and Increases

Muscle Area in Adults with HIV. J Frailty Aging. 2019;8(3):154-159. doi:

10.14283/jfa.2018.45. PubMed PMID: 31237318; PubMed Central PMCID: PMC6766405.

5: Clinical Review Report: Tesamorelin (Egrifta) [Internet]. Ottawa (ON):

Canadian Agency for Drugs and Technologies in Health; 2016 Aug. Available from

http://www.ncbi.nlm.nih.gov/books/NBK539131/

PubMed PMID: 30920787.

6: CADTH Canadian Drug Expert Committee Final Recommendation: Tesamorelin:

(Egrifta — Theratechnologies Inc.): Indication: HIV-associated lipohypertrophy

[Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health;

2016 Aug. No abstract available. Available from

http://www.ncbi.nlm.nih.gov/books/NBK538939/

PubMed PMID: 30896908.

7: Pharmacoeconomic Review Report: Tesamorelin (Egrifta) [Internet]. Ottawa (ON):

Canadian Agency for Drugs and Technologies in Health; 2016 Aug. Available from

http://www.ncbi.nlm.nih.gov/books/NBK538949/

PubMed PMID: 30896905.

8: Fourman LT, Czerwonka N, Feldpausch MN, Weiss J, Mamputu JC, Falutz J, Morin

J, Marsolais C, Stanley TL, Grinspoon SK. Visceral fat reduction with tesamorelin

is associated with improved liver enzymes in HIV. AIDS. 2017 Oct

23;31(16):2253-2259. doi: 10.1097/QAD.0000000000001614. PubMed PMID: 28832410;

PubMed Central PMCID: PMC5633509.

9: Clemmons DR, Miller S, Mamputu JC. Safety and metabolic effects of

tesamorelin, a growth hormone-releasing factor analogue, in patients with type 2

diabetes: A randomized, placebo-controlled trial. PLoS One. 2017 Jun

15;12(6):e0179538. doi: 10.1371/journal.pone.0179538. eCollection 2017. PubMed

PMID: 28617838; PubMed Central PMCID: PMC5472315.

10: Mangili A, Falutz J, Mamputu JC, Stepanians M, Hayward B. Predictors of

Treatment Response to Tesamorelin, a Growth Hormone-Releasing Factor Analog, in

HIV-Infected Patients with Excess Abdominal Fat. PLoS One. 2015 Oct

12;10(10):e0140358. doi: 10.1371/journal.pone.0140358. eCollection 2015. PubMed

PMID: 26457580; PubMed Central PMCID: PMC4601733.